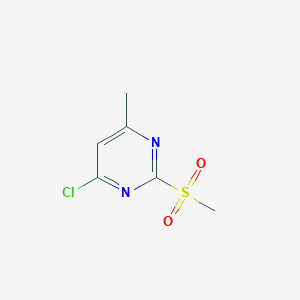

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

描述

Historical Context and Development

The development of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine traces its origins to the broader evolution of pyrimidine chemistry, which began in the late 19th century when Grimaux first reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride in 1879. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was initially prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific development of sulfonylpyrimidine derivatives, including this compound, gained momentum in the 21st century as researchers recognized their potential as covalent modifiers in biological systems. A pivotal advancement occurred when Davey and colleagues reported synthetic methodologies for preparing various chloromethylsulfonylpyrimidine derivatives in 2007, establishing key synthetic routes that would become foundational for accessing this compound class. This work demonstrated a multi-step reaction sequence involving phosphorus oxychloride treatment at elevated temperatures followed by oxidation with 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures.

The synthetic evolution has progressed through several methodological improvements, with recent approaches emphasizing environmentally friendly reagents and optimized reaction conditions. Modern synthesis typically involves a three-step process: cyclocondensation of appropriate starting materials, methylation using dimethyl carbonate with phase transfer catalysts, and selective oxidation using hydrogen peroxide in the presence of sodium tungstate. These developments have resulted in improved overall yields reaching 75% and enhanced product purity.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the extensive family of heterocyclic compounds, specifically as a member of the diazine subclass where nitrogen atoms are positioned at the 1 and 3 positions of the six-membered aromatic ring. The pyrimidine ring system represents one of the three possible diazine arrangements, distinguished from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2). This structural framework provides the fundamental scaffold upon which the compound's unique substitution pattern is built.

The molecular architecture of this compound exhibits several notable features that define its chemical behavior and reactivity profile. The compound possesses a molecular weight of 206.650 atomic mass units with a density of 1.4±0.1 grams per cubic centimeter. Thermodynamic properties include a boiling point of 384.5±34.0 degrees Celsius at 760 millimeters of mercury and a flash point of 186.3±25.7 degrees Celsius. The compound demonstrates limited volatility with a vapor pressure of 0.0±0.8 millimeters of mercury at 25 degrees Celsius and maintains a refractive index of 1.533.

Table 1: Physical and Chemical Properties of this compound

The substitution pattern significantly influences the electronic distribution within the pyrimidine ring, with the electron-withdrawing chlorine atom at position 4 and the methylsulfonyl group at position 2 creating regions of electrophilic character. The methyl substituent at position 6 provides steric and electronic effects that modulate the compound's reactivity and selectivity in chemical transformations. Nuclear magnetic resonance spectroscopy provides characteristic signals that confirm the structural integrity, with proton nuclear magnetic resonance displaying distinct resonances for the aromatic proton, methyl groups, and the methylsulfonyl substituent.

Significance in Sulfonylpyrimidine Research

The emergence of this compound as a significant research target stems from its membership in the broader class of 2-sulfonylpyrimidines, which have been identified as privileged warheads for the development of covalent inhibitors targeting biologically relevant cysteine residues. Recent investigations have established 2-sulfonylpyrimidines as a new class of potent inhibitors acting through covalent modification of active site cysteine residues in various enzyme systems. This mechanism of action has opened new avenues for therapeutic development, particularly in areas where traditional non-covalent inhibition strategies have proven insufficient.

The reactivity profile of sulfonylpyrimidines has been extensively characterized through structure-reactivity relationship studies that demonstrate their ability to undergo rapid reactions with cysteine-containing biomolecules. These investigations have revealed that 2-sulfonylpyrimidines react efficiently with cysteine at neutral pH values, resulting in stable S-heteroarylated adducts through nucleophilic aromatic substitution mechanisms. The kinetic parameters governing these reactions span more than nine orders of magnitude, providing researchers with unprecedented control over reaction rates and selectivity through systematic structural modifications.

Table 2: Biological Activity Profile of Related Sulfonylpyrimidine Derivatives

The synthetic accessibility and chemical versatility of this compound have made it a valuable intermediate for accessing more complex molecular architectures. Recent synthetic developments have demonstrated its utility in preparing diverse pyrimidine sulfonyl methanone derivatives through sulfoxidation reactions using hydrogen peroxide and glacial acetic acid. These transformations have yielded compounds with interesting biological properties, including antimicrobial activity against Staphylococcus epidermidis and Staphylococcus haemolyticus, as well as antioxidant activity through radical scavenging mechanisms.

The compound's significance extends to its role as a synthetic precursor in pharmaceutical development, where it serves as a key building block for constructing kinase inhibitors and other bioactive molecules. Recent medicinal chemistry research has highlighted the importance of methylated pyrimidine cores in improving metabolic stability and selectivity profiles of drug candidates. Specifically, the introduction of methyl groups at strategic positions on the pyrimidine ring has been shown to suppress metabolism at distant molecular sites, likely through modulation of cytochrome P450 recognition patterns. This finding has led to the development of clinical candidates where methylated pyrimidine cores play central roles in achieving desired pharmacological properties.

属性

IUPAC Name |

4-chloro-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOLDTJCNAOMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496308 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55329-22-1 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methanesulfonyl-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

Starting Material: The synthesis begins with 4,6-dichloro-2-methylsulfonylpyrimidine.

Reaction with Methylating Agent: The starting material is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction introduces the methyl group at the 6th position.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is , with a molecular weight of approximately 203.67 g/mol. Its unique structure features a chloro group, a methyl group, and a methylsulfonyl substituent, which contribute to its diverse biological activities and chemical reactivity.

Medicinal Chemistry

This compound has been explored for its potential as an anticancer agent . Research indicates that derivatives of this compound may inhibit various protein kinases, which are critical targets in cancer therapy. For instance, compounds structurally similar to this pyrimidine have shown effectiveness against the MPS1 kinase, which plays a role in cell division and cancer progression .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of pyrimidine derivatives against a panel of cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The results indicated that certain derivatives exhibited significant growth inhibition in leukemia cell lines, suggesting potential therapeutic applications .

Agriculture

In agricultural research, this compound has been proposed as a precursor for synthesizing fungicides . Its derivatives have shown promise in controlling fungal pathogens in crops, making it valuable for developing new agrochemicals .

Data Table: Agricultural Applications

| Compound | Application | Effectiveness |

|---|---|---|

| 6-Aryloxy-4-chloro-2-phenylpyrimidines | Fungicides | Potential candidates for controlling fungal growth |

| This compound | Synthesis precursor | Valuable for developing new agrochemicals |

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, including various pyrimidine derivatives that possess significant pharmacological properties.

The biological activity of this compound extends beyond anticancer properties. Studies have indicated its potential anti-inflammatory , antiviral , and antibacterial activities. These effects are attributed to its ability to interact with specific biological targets and modulate various cellular pathways .

作用机制

The mechanism of action of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group make the compound reactive towards nucleophiles, allowing it to participate in various substitution reactions. These reactions can modify the activity of enzymes or other biological molecules, leading to potential therapeutic effects.

相似化合物的比较

Chemical Identity :

- CAS No.: 55329-22-1

- Molecular Formula : C₆H₇ClN₂O₂S

- Molecular Weight : 206.65 g/mol

- Storage : Requires storage at 2–8°C under inert atmosphere .

Synthesis :

Produced via oxidation of 4-chloro-6-methyl-2-(methylthio)pyrimidine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Key applications include its role as a precursor in synthesizing metabolites for pharmaceutical agents (e.g., PF-6870961, a metabolite of the ghrelin receptor inverse agonist PF-5190457) .

Reactivity :

The methylsulfonyl (mesyl) group at the 2-position exhibits higher nucleophilic reactivity compared to the 4-chloro substituent. Reaction conditions (e.g., order of reagent addition) influence selectivity, favoring substitution at the mesyl group over the chloro group .

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Reactivity and Functional Group Influence

Methylsulfonyl vs. Thioether :

- Compounds with 2-SO₂CH₃ (e.g., target compound) exhibit higher electrophilicity compared to thioether analogs (e.g., 4-chloro-6-methyl-2-(methylthio)pyrimidine), making them more reactive in nucleophilic substitutions .

- Thioether derivatives (e.g., 4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine) are less electron-withdrawing, altering biological activity .

Chloro vs. Methoxy Substituents :

Pharmacokinetic and Physicochemical Properties

- Molecular Weight :

- Lipophilicity :

- Ethoxy or aryl substituents (e.g., 2-phenyl) increase logP values, enhancing blood-brain barrier penetration in radioligands .

生物活性

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. Its unique structure, characterized by a chlorine atom at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 222.65 g/mol

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | COX-1 Inhibition (IC) | COX-2 Inhibition (IC) | Selectivity Index |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

The specific mechanism by which this compound exerts its anti-inflammatory effects may involve the modulation of signaling pathways associated with cytokine production and leukocyte recruitment.

2. Anticancer Activity

This compound has shown promise in oncology research due to its potential to inhibit protein kinases involved in cancer cell proliferation.

- Mechanism of Action : The compound may interact with tyrosine kinases, leading to alterations in cellular signaling pathways that promote tumor growth and survival.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines:

| Cell Line | Compound Concentration (µM) | IC Value |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 5.3 |

| Bel-7402 (Liver Cancer) | 10 | 6.1 |

These findings suggest that modifications to the pyrimidine structure can enhance its anticancer efficacy.

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that it possesses both antibacterial and antifungal properties.

| Pathogen Type | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Antibacterial | 32 µg/mL |

| Fungi | Antifungal | 16 µg/mL |

The antimicrobial action is believed to be mediated through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Recent literature highlights various studies showcasing the biological activity of this compound:

- Anti-inflammatory Effects : A study published in Pharmacology Reports demonstrated that this compound significantly reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent.

- Anticancer Efficacy : In vitro studies reported in Journal of Medicinal Chemistry showed that derivatives of this compound inhibited proliferation in MCF-7 cells with IC values comparable to established chemotherapeutics .

- Antimicrobial Activity : Research published in Microbial Drug Resistance indicated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine to minimize side reactions?

- Methodology : Use stepwise functionalization of the pyrimidine core. First, introduce the methylsulfonyl group via nucleophilic substitution of a 2-chloropyrimidine intermediate with sodium methanesulfinate under reflux in polar aprotic solvents (e.g., DMF) . Second, introduce the 4-chloro and 6-methyl groups via halogenation and Friedel-Crafts alkylation, respectively. Monitor reaction progress using TLC and HPLC to detect intermediates like 4,6-dihydroxy-2-(methylsulfonyl)pyrimidine, which can lead to side products if not quenched .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C–S bond in methylsulfonyl groups, typically ~1.78 Å) with high-resolution NMR. For NMR, use -DEPT to distinguish methyl groups (δ ~20–25 ppm) and sulfonyl carbons (δ ~45–50 ppm). Cross-validate with FT-IR to confirm sulfonyl S=O stretches (~1300–1150 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use gloveboxes for weighing and reactions to prevent inhalation/contact. Wear nitrile gloves, FFP3 masks, and chemical-resistant goggles. Decontaminate spills with activated carbon and dispose of waste via licensed contractors specializing in halogenated sulfones .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the regioselectivity of nucleophilic substitutions in this compound?

- Methodology : Perform kinetic studies using DFT calculations to map electron density distribution. The methylsulfonyl group is a strong electron-withdrawing group (EWG), directing nucleophiles to the 4-position (para to sulfonyl) due to resonance stabilization. Validate with competition experiments using amines or thiols under controlled pH .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?

- Methodology : For discrepancies in bond angles (e.g., SC-XRD vs. NMR-derived NOE effects), consider dynamic effects like rotational barriers in sulfonyl groups. Use variable-temperature NMR to detect conformational flexibility. For example, methylsulfonyl rotation may average NMR signals but appear fixed in SC-XRD .

Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C for sulfonyl pyrimidines). Use microwave-assisted synthesis at controlled power (e.g., 150 W, 100°C) to reduce exposure to degrading temperatures. Stabilize intermediates with radical inhibitors like BHT .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The 4-chloro position typically shows higher electrophilicity () than the 6-methyl group, making it reactive in Suzuki-Miyaura couplings. Validate with Hammett plots using substituents with known σ values .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology : Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™) with recombinant enzymes like Src/Abl. For cellular studies, use IC determination in cancer lines (e.g., HCT-116) with MTT assays. Cross-reference with molecular docking to identify binding poses in kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。